![molecular formula C10H17N3S B3853374 N-[3-(1H-imidazol-1-yl)propyl]tetrahydro-3-thiophenamine](/img/structure/B3853374.png)
N-[3-(1H-imidazol-1-yl)propyl]tetrahydro-3-thiophenamine
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]tetrahydro-3-thiophenamine, also known as tiagabine, is a pharmaceutical drug that is commonly used to treat epilepsy. It belongs to the class of drugs known as anticonvulsants, which are used to control seizures in patients with epilepsy. Tiagabine is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor that works by increasing the concentration of GABA in the brain.
Mecanismo De Acción
Tiagabine works by inhibiting the reuptake of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the concentration of GABA in the brain, N-[3-(1H-imidazol-1-yl)propyl]tetrahydro-3-thiophenamine enhances the inhibitory effect of GABA, which helps to reduce the frequency and severity of seizures.
Biochemical and Physiological Effects
Tiagabine has been shown to increase the concentration of GABA in the brain, which enhances the inhibitory effect of GABA on neuronal activity. This leads to a reduction in the frequency and severity of seizures. Tiagabine has also been shown to have anxiolytic effects, which may be related to its ability to increase GABA concentration in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tiagabine is a useful tool for studying the role of GABA in the brain. It can be used to manipulate GABA levels in the brain and study the effects on neuronal activity. However, N-[3-(1H-imidazol-1-yl)propyl]tetrahydro-3-thiophenamine has limitations as a research tool. It is a pharmaceutical drug that is not readily available for use in research, and it may have off-target effects that could confound experimental results.
Direcciones Futuras
There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]tetrahydro-3-thiophenamine. One area of interest is the potential use of N-[3-(1H-imidazol-1-yl)propyl]tetrahydro-3-thiophenamine in treating other neurological disorders, such as anxiety disorders and neuropathic pain. Another area of interest is the development of new drugs that target the GABA system in the brain. Tiagabine has provided valuable insights into the role of GABA in the brain, and further research in this area could lead to the development of new treatments for neurological disorders.
Aplicaciones Científicas De Investigación
Tiagabine has been extensively studied for its efficacy in treating epilepsy. It has been shown to reduce the frequency and severity of seizures in patients with epilepsy, particularly in those with partial-onset seizures. Tiagabine is also being studied for its potential use in treating other neurological disorders, such as anxiety disorders and neuropathic pain.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)thiolan-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1(5-13-6-4-11-9-13)3-12-10-2-7-14-8-10/h4,6,9-10,12H,1-3,5,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYSQCSZIHXPEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-Imidazol-1-yl)propyl)tetrahydrothiophen-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.